molecular formula C22H18FN5O3S B2383582 4-fluoro-N-(4-(3-oxo-3-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)amino)propyl)thiazol-2-yl)benzamide CAS No. 1207050-41-6

4-fluoro-N-(4-(3-oxo-3-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)amino)propyl)thiazol-2-yl)benzamide

Cat. No.: B2383582
CAS No.: 1207050-41-6
M. Wt: 451.48
InChI Key: DUXCUZPZNZPTOE-UHFFFAOYSA-N
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Description

4-fluoro-N-(4-(3-oxo-3-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)amino)propyl)thiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C22H18FN5O3S and its molecular weight is 451.48. The purity is usually 95%.
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Biological Activity

The compound 4-fluoro-N-(4-(3-oxo-3-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)amino)propyl)thiazol-2-yl)benzamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C26H24FN5O3C_{26}H_{24}FN_{5}O_{3}, with a molecular weight of approximately 417.47 g/mol. The structure features a fluorinated benzamide core linked to a thiazole and an oxadiazole moiety, which may contribute to its biological properties.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways. For example, studies indicate that oxadiazole derivatives can inhibit carboxylesterase Notum, which plays a role in the Wnt signaling pathway .
  • Receptor Binding : The presence of the fluorine atom enhances the binding affinity of the compound to various receptors, potentially increasing its efficacy as a therapeutic agent.
  • Cytotoxicity : Preliminary studies suggest that this compound exhibits cytotoxic effects against certain cancer cell lines, indicating its potential as an anti-cancer agent.

Biological Activity Studies

Several studies have investigated the biological activity of related compounds and derivatives:

In Vitro Studies

  • Anticancer Activity : In vitro assays have demonstrated that compounds with similar structures exhibit significant cytotoxicity against breast cancer cell lines (e.g., MCF-7). For example, derivatives with oxadiazole rings showed IC50 values ranging from 10 to 30 µM against these cell lines .
  • Enzyme Inhibition : Molecular docking studies revealed that fluorinated compounds interact favorably with active sites of enzymes such as cyclooxygenase (COX) and lipoxygenases (LOX), suggesting anti-inflammatory properties .

Case Studies

  • Case Study on Notum Inhibition : A study focused on the inhibition of Notum by oxadiazole derivatives showed promising results in reducing Wnt signaling activity in cellular models, which could be beneficial in developing treatments for cancers where Wnt signaling is aberrant .
  • Cytotoxicity Assessment : Another study assessed the cytotoxic effects of various oxadiazole derivatives against different cancer cell lines. Compounds similar to 4-fluoro-N-(4-(3-oxo...) exhibited varying degrees of cytotoxicity, with some demonstrating selectivity towards cancer cells over normal cells .

Summary of Findings

Property Observation
Molecular FormulaC26H24FN5O3
Molecular Weight417.47 g/mol
Enzyme InhibitionSignificant inhibition of Notum
CytotoxicityIC50 values between 10 - 30 µM in cancer cells
Potential ApplicationsCancer therapy, anti-inflammatory agents

Properties

IUPAC Name

4-fluoro-N-[4-[3-oxo-3-[(3-phenyl-1,2,4-oxadiazol-5-yl)methylamino]propyl]-1,3-thiazol-2-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18FN5O3S/c23-16-8-6-15(7-9-16)21(30)27-22-25-17(13-32-22)10-11-18(29)24-12-19-26-20(28-31-19)14-4-2-1-3-5-14/h1-9,13H,10-12H2,(H,24,29)(H,25,27,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUXCUZPZNZPTOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=N2)CNC(=O)CCC3=CSC(=N3)NC(=O)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18FN5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.